Benz(a)anthracene-7-ethanol, 12-methyl-
CAS No.: 13345-58-9
Cat. No.: VC20969266
Molecular Formula: C21H18O
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13345-58-9 |
|---|---|
| Molecular Formula | C21H18O |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 2-(12-methylbenzo[a]anthracen-7-yl)ethanol |
| Standard InChI | InChI=1S/C21H18O/c1-14-16-7-4-5-9-18(16)19(12-13-22)20-11-10-15-6-2-3-8-17(15)21(14)20/h2-11,22H,12-13H2,1H3 |
| Standard InChI Key | IXGOHTMJBQGTMH-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |
| Canonical SMILES | CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Benz(a)anthracene-7-ethanol, 12-methyl- is a derivative of benz(a)anthracene, which belongs to the larger family of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple fused aromatic ring systems that contribute to their distinctive physical, chemical, and biological properties. The specific functional groups at positions 7 (ethanol) and 12 (methyl) distinguish this compound from other benz(a)anthracene derivatives and influence its chemical behavior and biological interactions.
Chemical Identifiers
The compound is uniquely identified through various systematic nomenclature systems and registry numbers. Table 1 summarizes the key chemical identifiers associated with this compound.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 13345-58-9 |
| PubChem CID | 202805 |
| Molecular Formula | C₂₁H₁₈O |
| Molecular Weight | 286.4 g/mol |
| InChI | InChI=1S/C21H18O/c1-14-16-7-4-5-9-18(16)19(12-13-22)20-11-10-15-6-2-3-8-17(15)21(14)20/h2-11,22H,12-13H2,1H3 |
| InChIKey | IXGOHTMJBQGTMH-UHFFFAOYSA-N |
| SMILES | CC1=C2C=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |
| The compound has several alternative names in the scientific literature, including: |
Molecular Structure
The molecular structure of Benz(a)anthracene-7-ethanol, 12-methyl- consists of four fused benzene rings arranged in a characteristic pattern typical of benz(a)anthracenes. The distinguishing features include:
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A methyl group (-CH₃) attached at the 12-position of the benz(a)anthracene skeleton
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An ethanol group (-CH₂CH₂OH) at the 7-position
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A total of 21 carbon atoms and 18 hydrogen atoms, with one oxygen atom in the hydroxyl group
This arrangement creates a three-dimensional structure with specific electron distribution patterns that influence the compound's reactivity, binding properties, and biological activity .
Physical and Chemical Properties
Physical Properties
The physical properties of Benz(a)anthracene-7-ethanol, 12-methyl- are characteristic of complex PAHs with polar functional groups. While specific experimental data for some properties may be limited in the available literature, the following table summarizes the known and predicted physical properties of this compound.
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid at room temperature | Typical for PAHs of this molecular weight |
| Molecular Weight | 286.4 g/mol | Experimentally determined |
| Solubility | Limited water solubility; more soluble in organic solvents | Characteristic of PAHs with polar functional groups |
| LogP | Estimated to be high | Indicates high lipophilicity |
| The presence of the hydroxyl group in the ethanol substituent increases the compound's polarity compared to unsubstituted benz(a)anthracene, potentially affecting its solubility characteristics and partitioning behavior in biological and environmental systems. |
Chemical Reactivity
The chemical reactivity of Benz(a)anthracene-7-ethanol, 12-methyl- is influenced by both its aromatic ring system and its functional groups:
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The extensive aromatic system can undergo typical electrophilic aromatic substitution reactions
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The hydroxyl group can participate in hydrogen bonding and can be subjected to esterification and oxidation reactions
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The methyl group can undergo oxidation reactions and can influence the electron density of the aromatic system
These reactive properties have implications for the compound's metabolic fate in biological systems, particularly concerning its potential bioactivation pathways.
Biological Activity and Toxicological Profile
Mechanism of Action
The general mechanism of action for PAHs like Benz(a)anthracene-7-ethanol, 12-methyl- typically involves several key steps:
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Metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of epoxide intermediates
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Further enzymatic processing by epoxide hydrolases to form diol-epoxides
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Covalent binding of these highly reactive electrophilic metabolites to nucleophilic sites in DNA, particularly guanine residues
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Formation of DNA adducts that can lead to mutations during DNA replication
The presence of the methyl group at position 12 may enhance the metabolic activation and subsequent DNA binding capabilities, while the ethanol group at position 7 could influence the metabolic pathways and potentially the biological distribution of the compound.
Analytical Detection Methods
Several analytical techniques are appropriate for the detection and quantification of Benz(a)anthracene-7-ethanol, 12-methyl- in various matrices:
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with various detection systems is commonly employed for PAH analysis:
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HPLC with fluorescence detection, leveraging the intrinsic fluorescent properties of PAHs
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HPLC with ultraviolet-visible detection, utilizing the strong UV absorption of aromatic systems
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Gas chromatography-mass spectrometry (GC-MS) for high-sensitivity detection and structural confirmation
Spectroscopic Methods
Various spectroscopic techniques can be used for structural characterization:
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Nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation
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Infrared (IR) spectroscopy for functional group identification
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UV-visible spectroscopy for characterizing electronic transitions
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Fluorescence spectroscopy for highly sensitive detection
The unique structural features of Benz(a)anthracene-7-ethanol, 12-methyl-, particularly its specific substitution pattern, provide characteristic spectral signatures that can be used for unambiguous identification .
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